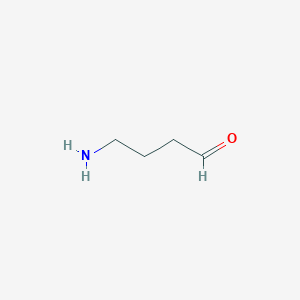

4-Aminobutanal

Vue d'ensemble

Description

Le 4-Aminobutanal est un oméga-aminoaldéhyde qui est du butanal dans lequel l'un des hydrogènes du groupe méthyle terminal a été remplacé par un groupe amino . C'est un composé polyvalent avec des applications significatives dans divers domaines, notamment la chimie, la biologie et la médecine.

Applications De Recherche Scientifique

4-Aminobutanal has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

4-Aminobutanal, also known as γ-aminobutyraldehyde, is a key intermediate in the metabolism of polyamines . The primary targets of this compound are enzymes involved in the polyamine metabolic pathway, such as diamine oxidase (DAO) and polyamine oxidase (PAO) . These enzymes play crucial roles in plant growth, development, and stress responses .

Mode of Action

This compound is produced by the action of DAO and PAO on diamines like putrescine (Put) and polyamines like spermidine (Spd) and spermine (Spm) . DAO, which relies on Cu 2+ and pyridoxal phosphate as its cofactors, catalyzes the formation of H2O2, ammonia, and this compound from Put . Similarly, PAOs deaminate Spd and Spm to this compound and N-(3-aminopropyl)-4-aminobutanal, respectively .

Biochemical Pathways

The biochemical pathway involving this compound is primarily the polyamine metabolic pathway . In this pathway, this compound undergoes cyclization to form pyrroline (PYRR), which is then converted into γ-aminobutyric acid (GABA) by the action of pyrroline dehydrogenase (PYRR-DH) . This pathway plays a significant role in plant growth, development, and stress responses .

Pharmacokinetics

It is known that this compound is a small molecule with a molecular weight of 87120 Da , which suggests that it may be readily absorbed and distributed within biological systems.

Result of Action

The conversion of this compound to GABA has significant molecular and cellular effects. GABA is a non-proteinogenic amino acid that has been linked to various physiological processes, including transcription, RNA modification, protein synthesis, and the modulation of enzyme activities . It plays important roles in plant growth, development, and stress responses .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, abiotic stresses such as temperature extremes, salt, and mineral deficiency can affect the levels of polyamines and, consequently, the production of this compound . Moreover, the activity of enzymes like DAO and PAO, which are involved in the production of this compound, can be modulated by environmental conditions .

Analyse Biochimique

Biochemical Properties

4-Aminobutanal interacts with several enzymes, proteins, and other biomolecules. It is a product of the oxidation of putrescine, a process catalyzed by copper-containing amine oxidases (CuAO) and FAD-dependent polyamine oxidases (PAO) . The product of this reaction is this compound, which then undergoes cyclization to form pyrroline .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is involved in the regulation of growth, development, and stress response in plants .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is converted to γ-aminobutyric acid (GABA) by the action of pyrroline dehydrogenase (PYRR-DH) .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that low-temperature-induced protein hydrolysis is responsible for the enhanced availability of amino acids during early storage, stimulating this compound levels .

Dosage Effects in Animal Models

While specific studies on dosage effects of this compound in animal models are limited, it is known that polyamines, from which this compound is derived, play crucial roles in animal growth and development .

Metabolic Pathways

This compound is involved in the metabolic pathways of polyamines. It is produced from the oxidation of putrescine, and then converted into GABA . This process involves several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that GABA, which is derived from this compound, is synthesized in the cytosol .

Subcellular Localization

It is suggested that a protein with similar biochemical function, ALDH10A8, is translocated from the cytosol to the plastid, perhaps in response to stress-induced post-translational modification .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le 4-Aminobutanal peut être synthétisé par plusieurs méthodes. Une approche courante implique la réduction du 4-nitrobutanal en utilisant du gaz hydrogène en présence d'un catalyseur au palladium. Une autre méthode comprend l'oxydation du 4-aminobutanol en utilisant des agents oxydants doux .

Méthodes de production industrielle : Dans les milieux industriels, le this compound est souvent produit par hydrogénation catalytique du 4-nitrobutanal. Ce processus implique l'utilisation d'un catalyseur au palladium sous des conditions de température et de pression contrôlées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions : Le 4-Aminobutanal subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Substitution : Le groupe amino dans le this compound peut participer à des réactions de substitution nucléophile, formant divers dérivés.

Principaux produits formés :

Oxydation : Acide 4-aminobutanoïque

Réduction : 4-Aminobutanol

Substitution : Divers dérivés substitués selon le nucléophile utilisé.

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Industrie : Le this compound est utilisé dans la production de polymères, de résines et d'autres produits chimiques industriels.

5. Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec diverses cibles moléculaires et voies. Dans les systèmes biologiques, il est converti en acide 4-aminobutanoïque, qui peut ensuite participer à la synthèse des polyamines et d'autres biomolécules importantes . Le groupe aldéhyde du composé lui permet de former des bases de Schiff avec les amines, facilitant diverses réactions biochimiques .

Composés similaires :

3-Aminopropanal : Similaire au this compound mais avec une chaîne carbonée plus courte.

Acide 4-aminobutanoïque : La forme oxydée du this compound.

4-Aminobutanol : La forme réduite du this compound.

Unicité : Le this compound est unique en raison de sa capacité à participer à une large gamme de réactions chimiques, ce qui en fait un intermédiaire précieux dans la synthèse organique. Son rôle dans les systèmes biologiques en tant que précurseur des polyamines souligne également son importance dans les voies métaboliques .

Comparaison Avec Des Composés Similaires

3-Aminopropanal: Similar to 4-Aminobutanal but with a shorter carbon chain.

4-Aminobutanoic Acid: The oxidized form of this compound.

4-Aminobutanol: The reduced form of this compound.

Uniqueness: this compound is unique due to its ability to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its role in biological systems as a precursor to polyamines also highlights its importance in metabolic pathways .

Propriétés

IUPAC Name |

4-aminobutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c5-3-1-2-4-6/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQLQEYLEYWJIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863389 | |

| Record name | 4-Aminobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Aminobutyraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4390-05-0 | |

| Record name | 4-Aminobutanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4390-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobutyraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004390050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminobutyraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

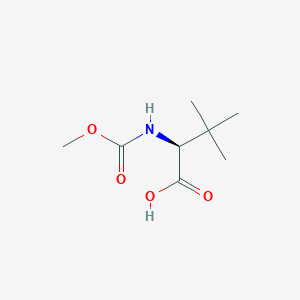

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.